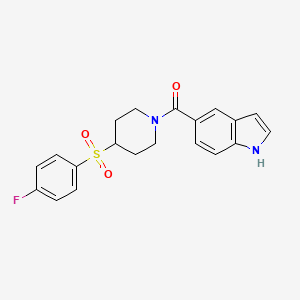
(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an indole group, a fluorophenyl group, a sulfonyl group, and a piperidinyl group . Indole is a heterocyclic compound that is a part of many biologically active compounds . The fluorophenyl group is a phenyl group with a fluorine atom attached, which can affect the reactivity and properties of the compound. The sulfonyl group is a common functional group in organic chemistry, and piperidine is a heterocyclic organic compound .
Molecular Structure Analysis
The indole group in the compound is aromatic, meaning it has a ring of atoms with delocalized electrons . The fluorophenyl group could potentially influence the compound’s reactivity and properties due to the electronegativity of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the groups present. For example, the presence of the indole group could potentially make the compound crystalline and colorless .Wissenschaftliche Forschungsanwendungen
Antiviral Research
Indole derivatives have been reported to exhibit significant antiviral activities. The presence of the indole nucleus, which is a part of our compound of interest, has been found to bind with high affinity to multiple receptors, aiding in the development of new antiviral agents . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Applications
The indole moiety is also associated with anti-inflammatory properties. This is particularly relevant in the design of new pharmaceuticals aimed at treating chronic inflammatory diseases. The compound could be a precursor or a lead compound in the synthesis of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives are increasingly being explored for their potential in cancer treatment. They have been used to develop compounds that show promise in targeting various cancer cells, providing a pathway for the synthesis of novel anticancer agents .
Antimicrobial Properties
The structural complexity of indole derivatives, including our compound, allows them to be effective in antimicrobial research. They can be used to develop new treatments for bacterial infections, addressing the growing concern of antibiotic resistance .
Antidiabetic Research
Indole-based compounds have been identified as potential candidates for antidiabetic drug development. Their ability to modulate various biological pathways makes them suitable for exploring new therapeutic approaches to diabetes management .
Neuroprotective Effects
Indole derivatives have shown neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Research into compounds like 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole could lead to breakthroughs in the treatment of conditions such as Alzheimer’s and Parkinson’s disease .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-16-2-4-17(5-3-16)27(25,26)18-8-11-23(12-9-18)20(24)15-1-6-19-14(13-15)7-10-22-19/h1-7,10,13,18,22H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVWMEDBYKSSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)
![1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2779377.png)

![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)
![N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2779380.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)
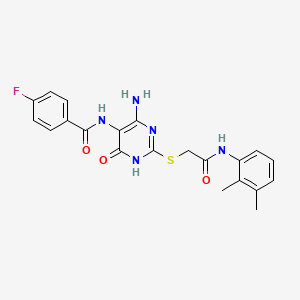
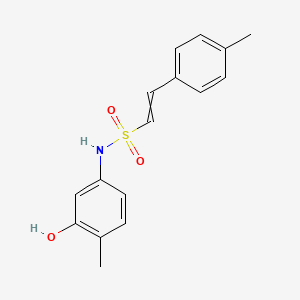
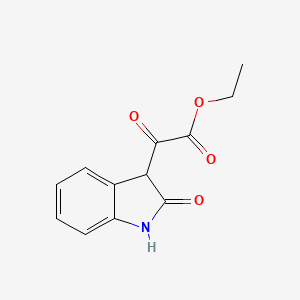

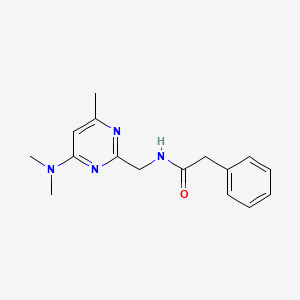
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)
![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)